4,6-Diethoxy-5-pyrimidinamine

Description

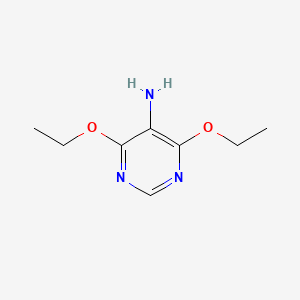

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4,6-diethoxypyrimidin-5-amine |

InChI |

InChI=1S/C8H13N3O2/c1-3-12-7-6(9)8(13-4-2)11-5-10-7/h5H,3-4,9H2,1-2H3 |

InChI Key |

QYIAKLAHIZCCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=N1)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies

Synthetic Routes to 4,6-Diethoxy-5-pyrimidinamine and Related Pyrimidinamine Derivatives

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the pyrimidine (B1678525) ring followed by functional group manipulations.

Multi-step Synthesis Approaches from Precursors

A common and versatile method for synthesizing this compound begins with the appropriate precursors, which are then sequentially modified to build the target molecule. A representative multi-step synthesis often starts from a simple pyrimidine core, which is then elaborated. For instance, a typical route involves the initial synthesis of a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783), followed by nucleophilic substitution with ethoxide to introduce the diethoxy groups. The subsequent introduction of the amino group at the C5 position is a critical step. This is often accomplished by nitration of the 4,6-diethoxypyrimidine to yield 4,6-diethoxy-5-nitropyrimidine, followed by reduction of the nitro group to the desired amine.

This multi-step approach allows for a high degree of control over the substitution pattern of the pyrimidine ring, enabling the synthesis of a wide variety of analogues. The choice of reagents and reaction conditions at each step is crucial for optimizing the yield and purity of the final product.

Modified Condensation Reactions in Pyrimidine Synthesis

The fundamental synthesis of the pyrimidine ring itself often relies on condensation reactions. wikipedia.org The classical Pinner synthesis, for example, involves the condensation of an amidine with a β-keto ester or a β-diketone. slideshare.netresearchgate.net Modifications of this and other condensation reactions have been developed to improve yields and expand the substrate scope. researchgate.net

For the synthesis of pyrimidinamine derivatives, a common strategy involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reagent like urea (B33335), thiourea, or guanidine (B92328). wikipedia.orgkarazin.ua These reactions can be catalyzed by acids or bases. slideshare.netscispace.com For instance, the condensation of diethyl malonate with formamidine (B1211174) in the presence of a base can lead to the formation of a pyrimidine scaffold. Subsequent functionalization would then be required to introduce the diethoxy and amino groups at the desired positions.

More advanced methods include one-pot, multi-component reactions that combine several starting materials to construct the pyrimidine ring in a single step, often with greater efficiency. nih.gov These approaches are attractive from a process chemistry perspective as they can reduce the number of synthetic steps and purification procedures.

Alkoxylation and Functionalization Reactions on Pyrimidine Rings

The introduction of alkoxy groups, such as the diethoxy groups in this compound, is a key functionalization step. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a pre-formed pyrimidine ring bearing suitable leaving groups, most commonly halogens. The reaction of 4,6-dichloropyrimidine with sodium ethoxide is a prime example of this alkoxylation process.

Further functionalization of the pyrimidine ring can be used to introduce the C5-amino group. acs.org As mentioned, nitration followed by reduction is a well-established method. Other C-H functionalization techniques are also being explored to directly introduce substituents onto the pyrimidine core, potentially offering more direct and atom-economical routes. nih.gov The reactivity of the pyrimidine ring can be tuned by the existing substituents, influencing the position and ease of further functionalization. acs.org

Synthesis of Key Intermediates for this compound Scaffolds

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates.

One crucial intermediate is diethyl malonate . This β-ketoester is a versatile building block in pyrimidine synthesis, often reacting with amidines or ureas to form the pyrimidine ring. researchgate.netmdpi.comjapsonline.com Its synthesis and purification are well-established industrial processes.

Another important class of intermediates are formamidine derivatives . researchgate.netmdpi.comthieme-connect.com Formamidine itself or its substituted analogues provide the N-C-N fragment necessary for the cyclization reaction with a 1,3-dicarbonyl compound to form the pyrimidine core. tandfonline.com

For the specific target compound, 4,6-dichloro-5-nitropyrimidine or 4,6-diethoxy-5-nitropyrimidine are pivotal intermediates. The former allows for the sequential introduction of the ethoxy and amino groups, while the latter only requires the reduction of the nitro group. The synthesis of these nitrated pyrimidines is a critical step that requires careful control of reaction conditions to avoid side reactions.

The following table provides a summary of key intermediates and their roles in the synthesis of this compound.

| Intermediate | Role in Synthesis |

| Diethyl Malonate | Provides the C4, C5, and C6 atoms of the pyrimidine ring in condensation reactions. researchgate.netmdpi.comjapsonline.com |

| Formamidine | Acts as the N-C-N source for pyrimidine ring formation. researchgate.netmdpi.comtandfonline.com |

| 4,6-Dichloropyrimidine | Serves as a scaffold for the introduction of ethoxy groups via nucleophilic substitution. |

| 4,6-Diethoxy-5-nitropyrimidine | Precursor to the final product, requiring reduction of the nitro group to an amine. |

Mechanistic Insights into the Formation of this compound

The formation of the pyrimidine ring through condensation reactions generally proceeds through a series of well-understood steps. researchgate.net In the case of the reaction between a β-dicarbonyl compound and an amidine, the mechanism typically involves:

Nucleophilic attack: The amidine, acting as a nucleophile, attacks one of the carbonyl carbons of the β-dicarbonyl compound.

Intermediate formation: This initial attack leads to the formation of a tetrahedral intermediate.

Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine onto the remaining carbonyl group results in the formation of a six-membered ring.

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring. umich.edu

The specific mechanism for the formation of substituted pyrimidines can be influenced by the reaction conditions, such as the use of an acid or base catalyst. scispace.com For instance, in a base-catalyzed reaction, the β-dicarbonyl compound may be deprotonated to form an enolate, which then acts as the nucleophile. nih.gov

The introduction of the ethoxy groups via SNAr on a dihalopyrimidine follows a standard addition-elimination mechanism. The ethoxide ion attacks the electron-deficient carbon atom bearing a halogen, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion restores the aromaticity of the pyrimidine ring.

The final step, the reduction of the 5-nitro group to an amine, can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The mechanism of nitro group reduction is a complex process involving several intermediates.

Comparative Analysis of Synthetic Efficiencies and Sustainability Aspects for Pyrimidinamine Derivatives

Modern synthetic methodologies aim to address these shortcomings. One-pot and multi-component reactions are highly advantageous as they can significantly improve process efficiency by reducing the number of unit operations and purification steps. researchgate.net

The principles of green chemistry are increasingly being applied to pyrimidine synthesis. rasayanjournal.co.innih.gov This includes the use of:

Greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. jmaterenvironsci.com

Catalysis: Employing catalysts to improve reaction rates and selectivity, often under milder conditions. This can reduce energy consumption and the formation of byproducts. benthamdirect.com

Alternative energy sources: Microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields in pyrimidine synthesis. semanticscholar.orgresearchgate.net

A comparative analysis of different synthetic approaches is presented in the table below:

| Synthetic Approach | Advantages | Disadvantages | Sustainability Considerations |

| Multi-step Synthesis | High control over substitution patterns. | Lower overall yield, more waste generation. | Can be resource-intensive. |

| Modified Condensation | Often uses readily available starting materials. | May require harsh conditions. | Can be improved with green catalysts and solvents. nih.gov |

| One-Pot/Multi-component | High efficiency, reduced steps. | Optimization can be complex. | Generally more sustainable due to reduced waste. researchgate.neticm.edu.pl |

| Microwave/Ultrasound Assisted | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. | Energy efficient, aligns with green chemistry principles. semanticscholar.orgresearchgate.net |

The development of more sustainable and efficient synthetic methods for this compound and other pyrimidinamine derivatives is an active area of research, driven by the need for more environmentally friendly and economically viable chemical processes. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,6-Diethoxy-5-pyrimidinamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The ethoxy groups would each show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to coupling with the adjacent protons. The chemical shifts of these signals would be in the typical upfield region for alkyl groups, with the methylene protons shifted further downfield due to the deshielding effect of the adjacent oxygen atom. The amino group (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton on the pyrimidine (B1678525) ring (at position 2) would appear as a singlet in the aromatic region.

Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethoxy) | ~1.4 | Triplet |

| OCH₂ (ethoxy) | ~4.4 | Quartet |

| NH₂ | Variable | Broad Singlet |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The methyl carbons of the ethoxy groups would appear at the most upfield region. The methylene carbons of the ethoxy groups would be further downfield. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their specific chemical shifts influenced by the attached substituents (ethoxy and amino groups). The carbons bearing the ethoxy groups (C4 and C6) would be significantly shifted downfield due to the electronegativity of the oxygen atoms.

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethoxy) | ~15 |

| OCH₂ (ethoxy) | ~62 |

| C-5 | ~115 |

| C-2 | ~150 |

Advanced NMR Techniques (e.g., ¹⁵N NMR for pyrimidones)

While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the pyrimidine ring and the amino group. Current time information in Bangalore, IN.sigmaaldrich.cnambeed.combldpharm.com The chemical shifts of the nitrogen atoms are sensitive to hybridization and substitution patterns. Current time information in Bangalore, IN.sigmaaldrich.cn For pyrimidine derivatives, ¹⁵N NMR can help in determining the protonation sites and studying tautomeric equilibria. Current time information in Bangalore, IN.sigmaaldrich.cnambeed.com

Vibrational Spectroscopy: Fourier-transform Infrared (FT-IR) Analysis

Fourier-transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethoxy groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the ethoxy groups would be visible in the 1000-1300 cm⁻¹ range.

Table 3.2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (alkyl) | 2850-3000 |

| C=N, C=C stretch (ring) | 1500-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives are known to exhibit characteristic UV absorptions due to π → π* and n → π* transitions of the aromatic system. The position and intensity of the absorption maxima (λmax) are influenced by the nature and position of substituents on the pyrimidine ring. For this compound, the presence of the electron-donating ethoxy and amino groups would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrimidine.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of side-chain substituents and cleavage of the pyrimidine ring. For this compound, one might expect to see fragments corresponding to the loss of an ethyl group, an ethoxy group, or the amino group.

Solid-State Structural Elucidation: X-ray Diffraction Studies of Related Pyrimidinamine Derivatives

Research into various pyrimidinamine derivatives has successfully employed single-crystal XRD to confirm molecular structures and understand their solid-state packing. mdpi.com For instance, the crystal structure of novel pyrimidinamine derivatives developed as fungicides has been determined, confirming the connectivity and stereochemistry of the synthesized molecules. acs.org In one study, the crystal structure of a synthesized pyrimidine-bearing guanidine (B92328) was confirmed by XRD, showing the trans-isomer as the sole tautomer present in the solid state. researchgate.net

Studies on compounds like 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine have yielded detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. researchgate.net Similarly, the structures of 4-aminoantipyrine (B1666024) derivatives have been characterized using single-crystal XRD, with the results showing good correlation with theoretical models derived from density functional theory (DFT) calculations. mdpi.com The analysis of 2,4,6-triamino-1,3,5-triazine (melamine), a related triazine compound, also provides a reference for the types of crystal systems and lattice parameters that can be expected. researchgate.net These studies collectively underscore the power of XRD in providing definitive structural evidence for pyrimidinamine-based compounds.

The following table summarizes crystallographic data obtained from XRD studies on several pyrimidinamine derivatives and related heterocyclic compounds, illustrating the common structural parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | Monoclinic | P21/c | a = 10.214(2) Å b = 8.882(2) Å c = 12.205(2) Å β = 91.726(15)° | researchgate.net |

| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P21/c | a = 7.29 Å b = 7.48 Å c = 10.33 Å β = 108.52° | researchgate.net |

| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P21212 | Not specified in abstract | nih.gov |

| 4-aminoantipyrine (AA) and derivatives | Not specified in abstract | Not specified in abstract | Crystal data listed in full publication | mdpi.com |

Chromatographic Methods Coupled with Spectroscopic Detection (HPLC-UV, LC-MS, UPLC) for Pyrimidinamines

Chromatographic techniques are indispensable for the separation, identification, and quantification of pyrimidinamine compounds in various matrices. When coupled with spectroscopic detectors like Ultraviolet (UV) or Mass Spectrometry (MS), these methods offer high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools used in the characterization of these compounds.

HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the analysis of compounds containing chromophores, such as the pyrimidine ring. The method's reliability has been demonstrated for the quantification of various amines and related heterocyclic compounds. nih.govrjpharmacognosy.ir For example, a validated HPLC-UV method was developed for determining bioactive amines in food matrices, involving pre-column derivatization to enhance detection. nih.gov The separation of 4,6-dichloro-5-pyrimidinamine has been achieved using a reverse-phase HPLC method with a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com This demonstrates a straightforward approach applicable to related structures.

The key parameters for an HPLC-UV method include the choice of stationary phase (column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detection wavelength. rjpharmacognosy.ir

| Analyte/Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| 4,6-dichloro-5-pyrimidinamine | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | UV (wavelength not specified) | Simple, scalable method suitable for RP-HPLC. | sielc.com |

| Bioactive amines (e.g., putrescine, cadaverine, histamine) in eggs | Not specified | Not specified (pre-column derivatization with dansyl chloride) | UV | Validated with LoQ of 0.7-1.1 mg/kg and recovery of 90.5-108.3%. | nih.gov |

| Proscillaridin A in Drimia maritima | ACE C18 (4.6 × 250 mm, 5µm) | Gradient of methanol (B129727) and water | 300 nm | Validated with LOD of 0.6 µg/mL and LOQ of 1.8 µg/mL. | rjpharmacognosy.ir |

LC-MS

Liquid Chromatography-Mass Spectrometry combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying compounds at low concentrations. nih.gov LC-MS/MS, in particular, offers enhanced specificity by monitoring specific fragmentation transitions of the target analyte. fda.gov This technique is highly valuable for analyzing complex biological samples, often requiring minimal sample preparation and no derivatization. nih.govfda.gov For instance, LC-MS/MS methods have been successfully developed for the analysis of multiple biogenic amines in seafood and various hormones in serum, showcasing the technique's versatility and reliability. fda.govmdpi.com The choice of ionization source (e.g., Electrospray Ionization - ESI) is critical and is typically operated in positive or negative mode depending on the analyte's properties. mdpi.com

| Analyte/Matrix | LC System | MS System | Key Method Details | Reference |

|---|---|---|---|---|

| Biogenic amines in canned tuna | Ion pair solid phase extraction, volatile ion pair reversed-phase LC | Tandem Mass Spectrometry (MS/MS) | Avoids derivatization; sensitive and efficient for regulatory monitoring. | fda.gov |

| Fatty acids | Liquid Chromatography | High-Resolution Mass Spectrometry | Higher sensitivity and selectivity compared to GC-FID, allowing for broader coverage. | nih.gov |

| Multiple peptide and steroid hormones in pig serum | Agilent 1260 Infinity II LC | Agilent 6470 Triple Quad LC/MS with ESI source | Multiplex method offering greater specificity than ELISA; sample extraction with ACN:H₂O:acetic acid. | mdpi.com |

UPLC

Ultra-Performance Liquid Chromatography is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. researchgate.net This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. researchgate.netmdpi.com The underlying principle, as described by the van Deemter equation, shows that efficiency does not decrease at higher flow rates with smaller particles, allowing for rapid separations. researchgate.netmdpi.com Transferring an existing HPLC method to UPLC requires geometric scaling of the column dimensions, flow rate, and gradient times to preserve the separation's selectivity. lcms.cz The application of UPLC is widespread in pharmaceutical analysis for its ability to reduce solvent consumption and increase throughput without compromising data quality. mdpi.comlcms.cz A method for 4,6-dichloro-5-pyrimidinamine was noted to be suitable for fast UPLC applications by using columns with smaller 3 µm particles. sielc.com

| Technique Principle | Key Advantages | Typical Column Parameters | Reference |

|---|---|---|---|

| Based on van Deemter equation; uses columns with sub-2 µm particles. | Increased speed, resolution, and sensitivity. Reduced analysis time and solvent consumption. | Particle size: < 2 µm (e.g., 1.7 µm) Column dimensions: e.g., 50-100 mm length, ≤ 3.0 mm ID | mdpi.com, researchgate.net, chromatographyonline.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure of 4,6-Diethoxy-5-pyrimidinamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is a powerful tool for determining the optimized molecular geometry of a compound, which corresponds to the lowest energy conformation. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

The optimization process systematically adjusts the atomic coordinates to find the minimum on the potential energy surface. The resulting geometry provides a foundational understanding of the molecule's shape and steric properties. A study on a similar compound, 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, demonstrated that optimized geometries from DFT calculations can accurately reproduce crystal structures determined experimentally. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C4-N5 | 1.38 | N3-C4-N5 | 120.5 |

| C6-O-Et | 1.37 | C4-N5-C5 | 118.9 |

| C5-C6 | 1.40 | C5-C6-O | 121.3 |

| N1-C2 | 1.34 | C2-N3-C4 | 115.7 |

Note: These are illustrative values based on typical bond lengths and angles for similar pyrimidine (B1678525) derivatives and are not from a direct computational study on this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, such as electronic absorption spectra. nih.govcnr.it By simulating the absorption of light, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govmdpi.com

For this compound, TD-DFT calculations can help to understand its electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. These calculations are often performed in both the gas phase and in various solvents to observe any solvatochromic shifts. researchgate.net

The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of a solvent on the properties of a molecule. In this model, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. This approach allows for the calculation of molecular properties in a more realistic, solvated environment. researchgate.net

When applied to this compound, PCM can be used in conjunction with DFT and TD-DFT to predict how the molecular geometry, electronic structure, and absorption spectra are influenced by different solvents. The dielectric constant of the solvent is a key parameter in these calculations, and it can affect the stability of different conformations and the energies of electronic transitions.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. nih.gov The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. aimspress.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyrimidine ring, while the LUMO would be distributed over the pyrimidine ring. A study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives showed HOMO-LUMO gaps in the range of 3.15 to 3.83 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are representative values based on similar aminopyrimidine systems and are not from a direct computational study on this compound.

Analysis of Non-Covalent Interactions (NCI) and Crystal Packing in Pyrimidinamine Systems

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular structure and crystal packing of molecules. researchgate.net The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netnih.gov

NCI plots provide a visual representation of these interactions in real space, where different colors indicate the type and strength of the interaction. For this compound, NCI analysis would likely reveal hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring, as well as van der Waals interactions between the ethoxy groups. Understanding these interactions is key to predicting the crystal structure and polymorphism of the compound. The NCIPLOT program is often used to generate these visualizations. jussieu.frjussieu.fr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.orgchemrxiv.orgmdpi.com The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net

For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ethoxy groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. A computational study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde utilized MEP analysis to understand the physicochemical properties of the compound. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidinamine Derivatives

Computational studies, particularly molecular dynamics (MD) simulations, provide critical insights into the dynamic behavior of pyrimidinamine derivatives and their interactions with biological targets. These simulations model the movement of atoms and molecules over time, offering a detailed view of conformational changes, binding stability, and the flexibility of both the ligand and its receptor.

MD simulations are frequently employed to validate the results of molecular docking and to understand the stability of ligand-protein complexes. For instance, in studies involving 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential cyclin-dependent kinase (CDK) inhibitors, MD simulations were used to confirm the stability of the docked poses within the binding sites of CDK2, CDK4, and CDK6. nih.govnih.gov These simulations, often run for extended periods (e.g., 200 to 500 ns), help to assess whether the initial binding conformation is maintained, providing a more realistic picture of the interaction in a dynamic environment. tandfonline.commdpi.com

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

RMSD tracks the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. A stable RMSD value, typically with fluctuations less than 0.1 nm, indicates that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

RMSF measures the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand binding or conformational changes. mdpi.com

Furthermore, MD simulations are instrumental in refining the understanding of binding modes. They can reveal the importance of specific interactions, such as hydrogen bonds and electrostatic interactions, in maintaining the stability of the complex. nih.govnih.gov For example, simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting P21-activated kinase 4 (PAK4) demonstrated how different substituents influenced the orientation of the molecule in the binding pocket, affecting interactions with key residues and ultimately influencing inhibitory capacity. mdpi.com By calculating binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can quantitatively estimate the affinity of a ligand for its target, which often correlates well with experimental activity. tandfonline.com

| Simulation Target | Key Findings | Reference |

| CDK2/4/6 Inhibitors | Validated docking results and identified polar interactions (especially electrostatic) as crucial for bioactivity. | nih.gov |

| JAK3 Inhibitors | Confirmed the stability of newly designed inhibitors within the JAK3 binding site over 500 ns simulations. | tandfonline.com |

| PAK4 Inhibitors | Showed that terminal amino groups could enhance hydrogen bonds and electrostatic interactions, leading to stronger inhibition. | mdpi.com |

| COX-2 Inhibitors | Evaluated binding interactions and stability, providing insights into protein flexibility and ligand stability over 200 ns simulations. | mdpi.com |

This table summarizes findings from molecular dynamics simulations on various pyrimidine derivatives, illustrating the common applications and insights gained from this computational technique.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrimidinamine derivatives, QSAR studies are vital for predicting the activity of new compounds, optimizing lead structures, and understanding the physicochemical properties that govern their efficacy.

QSAR models are built by developing a mathematical relationship between a set of molecular descriptors and the observed biological activity. These descriptors can be categorized as lipophilic, electronic, geometric, and spatial. nih.gov Various statistical methods are employed to create these models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

A study on 1,6-dihydropyrimidine derivatives as antifungal agents revealed that descriptors such as CHI_3_C (a topological descriptor), Molecular_SurfaceArea, and Jurs_DPSA_1 (related to the solvent-accessible surface area) significantly contributed to the antifungal activity. nih.gov In another QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, models were developed using both MLR and ANN, with the ANN model showing superior predictive performance (R² = 0.998) compared to the MLR model (R² = 0.889). nih.gov

The predictive power and robustness of QSAR models are assessed using various validation metrics:

R² (Coefficient of Determination): Measures how well the model fits the training data.

Q² (Cross-validated R²): Assesses the model's internal predictive ability, often calculated using the leave-one-out method.

R²pred (Predictive R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.govnih.gov

Another powerful computational approach is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. preprints.org Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). preprints.org These models are then used to screen virtual libraries for new potential inhibitors or to guide the design of novel derivatives. For instance, a five-point pharmacophore model was successfully developed for 2-phenylpyrimidine analogues to identify selective PDE4B inhibitors, leading to a statistically significant 3D-QSAR model with high predictive power. nih.gov

| Study Subject | Model Type | Key Descriptors/Features | Statistical Performance | Reference |

| Antifungal 1,6-dihydropyrimidines | QSAR (Genetic Function Approximation) | CHI_3_C, Molecular_SurfaceArea, Jurs_DPSA_1 | Predictive R² values indicated good model performance. | nih.gov |

| Anticancer VEGFR-2 Inhibitors | QSAR (MLR and ANN) | Various physicochemical descriptors | R² (MLR) = 0.889; R² (ANN) = 0.998 | nih.gov |

| Larvicidal Pyrimidine Derivatives | QSAR (MLR) | Hydrophobicity-related properties | A robust model was obtained with MLR. | scielo.br |

| CDK2/4/6 Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | q² > 0.7, R²pred > 0.67 for all three receptors. | nih.gov |

| PDE4B Inhibitors | Pharmacophore/3D-QSAR | H-bond donors/acceptors, hydrophobic features | R² = 0.918, Q² = 0.852, Predictive R² = 0.70 | nih.gov |

This table presents a summary of various QSAR and pharmacophore modeling studies on pyrimidine derivatives, highlighting the methodologies, important molecular features, and statistical validation of the models.

Chemical Reactivity and Derivatization Strategies

Reactivity Profiles of the Pyrimidine (B1678525) Ring in 4,6-Diethoxy-5-pyrimidinamine

The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms. researchgate.netwikipedia.org This characteristic makes the unsubstituted pyrimidine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, while being resistant to electrophilic substitution. wikipedia.org

However, the chemical behavior of this compound is significantly modulated by its substituents. The amino group at C-5 and the two ethoxy groups at C-4 and C-6 are all potent electron-donating groups (EDGs). These groups increase the electron density of the pyrimidine ring, which has two major consequences:

Activation towards Electrophilic Substitution: The increased electron density, especially at the C-5 position, makes the ring more susceptible to attack by electrophiles. In pyrimidines bearing activating groups, electrophilic substitution typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net

Deactivation towards Nucleophilic Substitution: The electron-donating effect of the substituents counteracts the inherent π-deficiency of the ring, making it less reactive towards nucleophiles compared to pyrimidines bearing electron-withdrawing groups. researchgate.net

Amino Group Functionalization and Derivatization

The primary amino group at the C-5 position is a key site for chemical modification. Its nucleophilicity is enhanced by the collective electron-donating effect of the adjacent ethoxy groups. This allows for a wide range of derivatization reactions, which are crucial for synthesizing new analogues with modified properties.

Common functionalization strategies include:

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to introduce new structural motifs or as a protective strategy during multi-step synthesis. nih.gov

Alkylation: The amino group can be alkylated using various alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may require specific reaction conditions. nih.gov

Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones under appropriate conditions yields imine derivatives. These can be stable compounds themselves or can be further reduced to secondary amines. nih.gov

These derivatization reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds for biological screening or for fine-tuning the electronic and physical properties of the molecule.

Table 1: Common Derivatization Reactions of the 5-Amino Group

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) |

| Sulfonylation | Tosyl Chloride | Sulfonamide (-NH-SO₂-R) |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Schiff Base Formation | Benzaldehyde | Imine (-N=CH-Ph) |

Ether Group (Alkoxy) Modification and Exchange Reactions

The ethoxy groups at positions C-4 and C-6 are generally stable ether linkages. However, under specific conditions, they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgchemrxiv.org The facility of this reaction is highly dependent on the presence of activating groups on the pyrimidine ring.

While this compound itself is not strongly activated for SNAr due to its electron-rich nature, related systems demonstrate the principle. For instance, in pyrimidines activated by a strong electron-withdrawing group (like a nitro group), alkoxy groups can be displaced by strong nucleophiles such as primary amines. chemrxiv.orgchemrxiv.org

Research comparing the leaving group abilities of alkoxy groups and chlorine atoms on a nitro-activated pyrimidine ring revealed that:

When both a chlorine atom and an alkoxy group are present, the chlorine atom is preferentially substituted by an amine nucleophile. chemrxiv.orgchemrxiv.org

However, after the chlorine is replaced by an amino group, the remaining alkoxy group can then be displaced in a second substitution, often in the same reaction vessel, to yield a symmetrically disubstituted product. chemrxiv.orgchemrxiv.org

This suggests that while the ethoxy groups in this compound are relatively inert, they could potentially be modified or exchanged under forcing conditions or if the ring's electronics were altered by subsequent reactions.

Regioselective Functionalization Strategies for Pyrimidinamine Derivatives

Regioselectivity—the control over the position of chemical reactions—is paramount in the synthesis of complex molecules. For pyrimidinamine derivatives, the substitution pattern is dictated by the electronic properties of the ring and its existing substituents.

Electrophilic Attack: As noted, the C-5 position is the most electron-rich and therefore the primary site for electrophilic substitution. The presence of three electron-donating groups strongly directs incoming electrophiles to this position, assuming it is not already substituted.

Nucleophilic Attack: Nucleophilic aromatic substitution (SNAr) on substituted pyrimidines is highly regioselective. The positions ortho and para (C-2, C-4, C-6) to the ring nitrogens are the most electron-deficient and thus the most susceptible to attack. stackexchange.com In a molecule like 4,6-dichloro-5-aminopyrimidine, amination occurs selectively at one of the chloro-positions. The introduction of the first amino group deactivates the second chloro-position towards further substitution, allowing for controlled, stepwise functionalization. nih.gov Similar principles can be applied to derivatives of this compound, where functional groups at other positions could be selectively introduced or modified. nih.govthieme-connect.de

By carefully choosing reagents and reaction conditions, chemists can selectively functionalize different positions on the pyrimidine core, enabling the synthesis of specific, highly substituted derivatives.

Intermediate Derivatization Method (IDM) in the Synthesis of Novel Pyrimidinamine Derivatives

The Intermediate Derivatization Method (IDM) is a strategic approach, particularly in the field of agrochemical discovery, aimed at accelerating the generation of novel, patentable, and biologically active compounds. nih.govacs.org This method leverages a common, key intermediate that forms the core structure of a target class of molecules. This intermediate is then subjected to a variety of chemical modifications to create a diverse library of derivatives. researchgate.netsemanticscholar.org

This compound and similar polysubstituted pyrimidines are ideal candidates for use as key intermediates in IDM. Their multiple functional groups (amino, alkoxy) serve as handles for a wide array of derivatization reactions. For example, by using this pyrimidine core, researchers can systematically vary the substituents attached to the amino group or explore modifications at other positions to optimize for a desired biological activity, such as fungicidal or herbicidal effects. nih.govacs.org The IDM approach is more efficient than traditional trial-and-error screening, reducing the time and cost associated with the discovery phase of new chemical products. acs.org

Strategies for Enhancing Analytical Performance via Chemical Derivatization

The accurate quantification and identification of this compound in various matrices (e.g., biological fluids, environmental samples) often requires high-performance analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS). However, the native molecule may not have optimal properties for detection.

Chemical derivatization is a powerful strategy to overcome these limitations. nih.gov The primary target for derivatization in this molecule is the 5-amino group. The goals of derivatization are typically to:

Improve Chromatographic Behavior: Increase volatility for GC analysis or modify polarity for better separation in HPLC.

Enhance Detectability: Introduce a chromophore for strong UV-Vis absorbance or a fluorophore for highly sensitive fluorescence detection. libretexts.org

Increase Ionization Efficiency: Add a moiety that is easily ionized for improved sensitivity in mass spectrometry. acs.org

A variety of reagents have been developed for the derivatization of primary amines for analytical purposes.

Table 2: Common Derivatizing Reagents for Amines and Their Analytical Benefits

| Reagent | Abbreviation | Benefit(s) | Detection Method |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Forms stable, fluorescent derivatives. nih.gov | Fluorescence, MS |

| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Forms derivatives with strong UV absorbance and fluorescence. nih.govlibretexts.org | UV, Fluorescence |

| o-Phthalaldehyde | OPA | Rapidly forms highly fluorescent derivatives (less stable than others). nih.gov | Fluorescence |

| Benzoyl Chloride | BC | Improves chromatographic retention and enhances ionization efficiency for MS. acs.org | LC-MS |

By selecting an appropriate derivatization strategy, the analytical performance for the detection and quantification of this compound can be significantly improved, enabling more sensitive and reliable measurements. nih.govnih.gov

Applications As a Synthetic Building Block and Precursor

Utility in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of the amino and ethoxy groups on the pyrimidine (B1678525) core of 4,6-Diethoxy-5-pyrimidinamine makes it a valuable precursor for the construction of various fused heterocyclic systems. The amino group at the 5-position is nucleophilic and readily participates in condensation and cyclization reactions with a wide range of electrophilic partners. This reactivity is central to its application in synthesizing more complex molecular architectures.

One of the primary applications of analogous aminopyrimidines is in the synthesis of purine (B94841) derivatives. While specific examples detailing the direct use of this compound are not extensively documented in the provided search results, the general reactivity pattern of 5-aminopyrimidines suggests its suitability for such transformations. The synthesis typically involves the reaction of the 5-amino group with a one-carbon synthon, such as formic acid or its derivatives, to form an intermediate that can then be cyclized to afford the purine ring system.

Furthermore, the amino group can react with various dicarbonyl compounds or their equivalents to form other fused heterocycles. For instance, reaction with β-ketoesters or malonic esters can lead to the formation of pyridopyrimidines or other related bicyclic structures. The reactivity of the amino group allows for the stepwise construction of these complex systems, making this compound a key intermediate in the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net The synthesis of heterocyclic compounds is a significant area of research due to their wide range of applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.comrsc.org

Role in the Construction of Bioactive Scaffolds (excluding direct drug development focus)

The pyrimidine nucleus is a common feature in many biologically active compounds, and this compound provides a convenient starting point for the elaboration of novel molecular scaffolds with potential biological relevance. researchgate.net Its structure is a component of various larger molecules that are investigated for their interaction with biological systems. The term "bioactive scaffold" refers to a core molecular framework upon which various functional groups can be appended to create a library of compounds for screening. nih.govmdpi.com

The utility of aminopyrimidines in generating these scaffolds is well-established. For example, derivatives of 4-aminopyrimidine (B60600) have been used to create potent inhibitors of enzymes like phosphodiesterase 5 (PDE5). nih.gov While not a direct therapeutic, such a scaffold can be a valuable tool for studying enzyme function and structure. The synthesis of these scaffolds often involves modifying the amino group or other positions on the pyrimidine ring to explore the structure-activity relationships. nih.gov

The general strategy involves using the inherent reactivity of the aminopyrimidine to build more complex structures. The amino group can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to attach various side chains. These modifications allow for the systematic exploration of the chemical space around the pyrimidine core, leading to the identification of scaffolds with interesting biological properties.

Table 1: Examples of Bioactive Scaffolds Derived from Aminopyrimidine Precursors

| Precursor Type | Resulting Scaffold Class | Potential Biological Relevance (as research tools) |

|---|---|---|

| 4-Aminopyrimidine derivatives | 5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidines | Phosphodiesterase 5 (PDE5) inhibition studies. nih.gov |

| Aminopyrimidines | Substituted Pyridopyrimidines | Kinase inhibition research. |

| Aminopyrimidines | Fused Pyrimidine Heterocycles | Exploration of antimicrobial properties. researchgate.net |

Integration into Polymeric and Supramolecular Architectures (e.g., Luminescent Metal-Organic Frameworks)

The field of materials science has seen the increasing use of organic molecules as building blocks for functional materials. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, making it a potential ligand for the construction of metal-organic frameworks (MOFs). While direct examples using this specific compound are not prevalent in the search results, the principles of supramolecular chemistry suggest its suitability for such applications. beilstein-journals.orgnih.gov

MOFs are crystalline materials with porous structures, and their properties can be tuned by changing the organic linker. A molecule like this compound could potentially lead to MOFs with interesting properties, such as luminescence, if the metal centers or the ligand itself are luminescent. The ethoxy groups can also influence the packing and porosity of the resulting framework.

In the broader context of supramolecular chemistry, the hydrogen bonding capabilities of the amino group can be exploited to form well-ordered assemblies. beilstein-journals.orgnih.gov These non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks, which are the basis of supramolecular polymers and gels. The ability to form these ordered structures is of interest for applications in areas such as sensing, catalysis, and materials with responsive properties. iupac.org

Synthesis of Agrochemical and Pharmaceutical Intermediates from Pyrimidinamine Precursors

Pyrimidinamine derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. lookchem.com For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a key intermediate in the production of several sulfonylurea herbicides. google.com These herbicides are known for their high efficacy and low toxicity. google.com The synthesis of these herbicides often involves the reaction of the aminopyrimidine with a sulfonyl isocyanate.

While this compound is a different isomer, its chemical properties are similar enough to suggest its potential use as an intermediate for related agrochemicals. The presence of the amino group is key for the coupling reactions that lead to the final active ingredients. The pyrimidine core is a common feature in many pesticides, and the ability to easily synthesize substituted pyrimidinamines is therefore of great industrial importance. researchgate.net

In the pharmaceutical industry, aminopyrimidines are used as starting materials for a variety of drug candidates. guidechem.com The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of these drugs often relies on the availability of functionalized pyrimidine intermediates like this compound. For instance, halogenated derivatives of aminopyrimidines can be prepared and then further functionalized through cross-coupling reactions to build up the desired molecular complexity. google.comnih.gov

In Vitro Mechanistic Biological Activity Research

Enzyme Inhibition Studies of 4,6-Diethoxy-5-pyrimidinamine Derivatives (mechanistic focus)

Derivatives built upon the pyrimidine (B1678525) framework have demonstrated significant potential as enzyme inhibitors, targeting key proteins involved in cell signaling and proliferation. The mechanism of inhibition often involves competitive binding at the ATP-binding site of kinases or interaction with allosteric sites.

Research has identified pyrimidine derivatives as potent inhibitors of several protein tyrosine kinases, which are crucial for signal transduction pathways that control cell growth and angiogenesis. nih.gov A series of 4,6-diaryl pyrimidines were developed and shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Similarly, pyrimidine-4,6-diamine derivatives have been designed as selective inhibitors of Janus Kinase 3 (JAK3), an enzyme pivotal for the function of immune cells. nih.gov These compounds may interact with the unique cysteine (Cys909) residue in JAK3, leading to high inhibitory activity and selectivity. nih.gov

Other kinase families are also targeted by pyrimidine compounds. The Aurora kinases, which are essential for mitotic regulation, are a major focus. springermedizin.demdpi.com Derivatives such as 4,6-diaminopyrimidines have been shown to be ATP-competitive inhibitors of Aurora kinases. springermedizin.de Furthermore, pyrazolo[3,4-d]pyrimidine scaffolds, which can be considered bioisosteres of the purine (B94841) ring in ATP, exhibit potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). rsc.org

Beyond kinases, these derivatives have shown activity against other enzyme classes. For instance, novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (B3352237) derivatives were designed as inhibitors of VCP/p97, an enzyme involved in protein degradation pathways crucial for cancer cell survival. nih.gov In the context of antimicrobial research, pyrimidine derivatives have been predicted to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis for bacteria. researchgate.net

| Derivative Class | Target Enzyme(s) | Inhibitory Activity (IC50) | Proposed Mechanism |

|---|---|---|---|

| 4,6-Diaryl Pyrimidines | EGFR, VEGFR-2 | GI50 values of 22-33 nM for potent compounds. nih.gov | Dual inhibition of receptor tyrosine kinases. nih.gov |

| Pyrimidine-4,6-diamine | Janus Kinase 3 (JAK3) | 2.1 nM for compound 11e. nih.gov | Interaction with Cys909 residue in JAK3. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 µM for compound 14. rsc.org | ATP-competitive inhibition; bioisostere of purine. rsc.org |

| 5-Cyano-6-phenylpyrimidin | DCN1-UBE2M Interaction | 15 nM for compound DC-2. nih.gov | Inhibition of protein-protein interaction. nih.gov |

| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | VCP/p97 | IC50 < 1 µM for lead compounds. nih.gov | Inhibition of enzyme in protein degradation pathway. nih.gov |

In Vitro Anti-proliferative Activity and Cellular Target Identification (mechanistic pathways)

The enzyme-inhibitory effects of pyrimidine derivatives translate into potent anti-proliferative activity in various cancer cell lines. Mechanistic studies have revealed that these compounds can induce cell death through multiple pathways, including apoptosis and cell cycle arrest.

Derivatives of 4,6-diaryl pyrimidine demonstrated significant anti-proliferative efficacy against a panel of 60 NCI cancer cell lines, with some compounds showing GI50 values as low as 22 nM. nih.gov Mechanistic investigations revealed these compounds induce apoptosis by increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov A separate series of pyrimidine derivatives containing aryl urea (B33335) moieties was found to exhibit high cytotoxic activity against the SW480 colon cancer cell line, with one compound (4b) showing an IC50 value of 11.08 µM. researchgate.net This compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating Bax and cleaved PARP, while downregulating Bcl-2. researchgate.net

Similarly, new pyrazolo[3,4-d]pyrimidine derivatives showed superior cytotoxic activities against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values in the nanomolar range. rsc.org Cell cycle analysis of a lead compound from this series demonstrated that it caused cell growth arrest at the G0-G1 stage in HCT-116 cells. rsc.org The anti-proliferative activity of 6-ferrocenylpyrimidin-4(3H)-one derivatives has also been evaluated, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing a pronounced cytotoxic effect on MCF-7 breast cancer cells with an IC50 of 17 µM. researchgate.net

| Derivative Class | Cell Line(s) | Activity (IC50/GI50) | Identified Cellular Mechanism |

|---|---|---|---|

| 4,6-Diaryl Pyrimidines | NCI 60-cell line panel | GI50: 22-33 nM. nih.gov | Apoptosis induction (increased Bax, decreased Bcl-2). nih.gov |

| Pyrimidine-Aryl Urea | SW480 (Colon) | IC50: 11.08 µM. researchgate.net | Cell cycle arrest at G2/M; apoptosis induction. researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | MCF-7, HCT-116, HepG-2 | IC50: 6-99 nM. rsc.org | Cell cycle arrest at G0-G1. rsc.org |

| 6-Ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | IC50: 17 µM. researchgate.net | Concentration-dependent cytotoxicity. researchgate.net |

| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | Various AML cell lines | IC50 < 1 µM. nih.gov | Induction of UPR and apoptosis via p97 inhibition. nih.gov |

Antimicrobial Activity: Mechanistic Investigations (e.g., antibacterial, antifungal, antileishmanial)

Pyrimidine derivatives have been investigated for their antimicrobial properties, with studies pointing towards specific mechanistic actions against bacteria and other microorganisms. The structural features of these compounds, such as the presence of methoxy (B1213986) groups, appear to be important for their activity.

One proposed mechanism for the antibacterial action of pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial survival. researchgate.net In silico molecular docking studies suggest that certain pyrimidine derivatives can bind to the active site of DHFR, mimicking the natural substrate and thereby inhibiting folate synthesis. researchgate.net

Another investigated mechanism is the direct disruption of the microbial cell membrane. Research on 2-Amino-4,6-dimethoxypyrimidine (B117758) (a related compound) indicates that the methoxy groups may enhance its ability to compromise the integrity of bacterial cell membranes. This mechanism of direct membrane damage can lead to rapid bacterial death and may have a lower tendency for developing resistance. frontiersin.org Studies on newly synthesized 4,6-disubstituted pyrimidine derivatives have confirmed their antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Furthermore, certain furochromenopyrimidine derivatives have exhibited excellent antimicrobial activity, comparable to standard antibiotics, against a range of both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Class | Target Organism | Observed Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 4,6-Disubstituted Pyrimidines | B. subtilis, P. aeruginosa | Variable degrees of antimicrobial activity. nih.gov | Not specified, general antimicrobial effect. |

| Furochromenopyrimidine-amine | K. pneumoniae, E. coli, S. pyogenes, S. aureus | Potent antimicrobial activity. nih.gov | Inhibition of DNA-gyrase (from docking studies). nih.gov |

| 4,6-Di-substituted Pyrimidine-2-thiol | Escherichia coli | Predicted antibacterial activity. researchgate.net | Inhibition of Dihydrofolate Reductase (DHFR). researchgate.net |

| 2-Amino-4,6-dimethoxypyrimidine | S. aureus, S. enterica | Significant activity. | Disruption of microbial cell membranes. |

Molecular Interactions with Biological Macromolecules (e.g., HIV-1 Nucleocapsid Protein, Aurora Kinase A, UBE2C)

To understand the precise mechanisms of action, researchers have studied the direct molecular interactions between pyrimidine derivatives and their biological macromolecule targets. These studies use techniques like molecular docking, co-immunoprecipitation, and thermal shift assays to confirm binding and elucidate the nature of the interaction.

HIV-1 Nucleocapsid Protein (NC): The highly conserved nucleocapsid protein of HIV-1 is a key target for antiviral drug design. A series of flexible pyrimidine analogues, known as fleximers, were synthesized to target HIV-1 NC. nih.gov These compounds were specifically designed to possess inherent flexibility, allowing them to adapt to potential mutations in the binding site. Computational studies predicted, and subsequent testing confirmed, that these compounds interact with the protein without relying on the non-specific and potentially toxic mechanism of zinc ejection, which is a common pitfall for other NC inhibitors. nih.gov

Aurora Kinase A: While many inhibitors target the ATP-binding pocket of Aurora A, a more selective approach involves disrupting its interaction with essential protein partners. springermedizin.deoncotarget.com The interaction with the activator protein TPX2 is critical for Aurora A's function and localization. oncotarget.com Virtual screening has identified small molecules, including pyrimidine-based structures, that are predicted to inhibit the Aurora A-TPX2 protein-protein interaction (PPI). oncotarget.com In vitro experiments confirmed that several of these compounds bind to Aurora A and compete with TPX2 for binding, representing a novel allosteric mechanism of inhibition that could offer greater specificity than traditional ATP-competitive inhibitors. oncotarget.comnih.gov

UBE2C and Related Enzymes: Ubiquitin-conjugating enzymes, such as UBE2C, are involved in protein degradation and have been identified as potential cancer therapy targets. nih.gov While direct inhibitors for UBE2C are being explored, concrete examples exist for related enzymes. A series of 5-cyano-6-phenylpyrimidin-based derivatives were developed as potent inhibitors of the interaction between Defective in cullin neddylation 1 (DCN1) and the ubiquitin-conjugating enzyme UBE2M. nih.gov The optimized inhibitor, DC-2, was shown through co-immunoprecipitation and cellular thermal shift assays to specifically bind to DCN1 and disrupt its interaction with UBE2M, leading to the accumulation of a downstream substrate and confirming a specific molecular mechanism of action. nih.gov

Structure-Activity Relationships (SAR) from In Vitro Mechanistic Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of pyrimidine derivatives, researchers have identified key features that govern their biological activity.

In a series of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] derivatives, the position of halogen substituents on the benzene (B151609) ring was found to be critical for potency. nih.govescholarship.org Halogen decoration at the 2 and 5 positions conferred an approximate 10-fold increase in potency for potentiating KCa2.2a channels compared to the parent compound, while substitution at the 3 and 4 positions resulted in a 7-fold increase. nih.gov

For pyrazolo[3,4-d]pyrimidine derivatives acting as CDK2 inhibitors, SAR analysis revealed that substitution at the N5 position of the pyrazolopyrimidine core and the fusion of a triazole ring were significant for activity. rsc.org Specifically, thioglycosidic substitution on the triazole ring resulted in the most potent cytotoxic and CDK2 inhibitory activity. rsc.org

The development of inhibitors for the DCN1-UBE2M interaction provided a clear SAR progression. An initial screening hit with an IC50 of 1.2 µM was optimized by exploring substitutions on the pyrimidine scaffold. This led to the discovery of a thiazole-containing 5-cyano-6-phenylpyrimidin-based inhibitor with a significantly improved IC50 of 15 nM, demonstrating a rational path of chemical optimization. nih.gov

Concluding Remarks and Future Research Perspectives

Current Research Gaps and Unexplored Reactivity in Diethoxy-Pyrimidinamine Chemistry

The primary research gap is the limited body of work dedicated solely to 4,6-diethoxy-5-pyrimidinamine. The subtle yet significant difference between an ethoxy and a methoxy (B1213986) group—namely the increased steric bulk and potential for different metabolic pathways—suggests that its reactivity and biological profile cannot be assumed to be identical to its dimethoxy counterpart.

Unexplored areas include:

Steric Hindrance Effects: The bulkier ethoxy substituents could direct reaction pathways in a regio- or stereoselective manner that has not yet been documented. This could be exploited for the synthesis of complex, sterically hindered molecules.

Metabolic Stability: In a biological context, the ethyl ethers of the diethoxy compound may be metabolized differently by cytochrome P450 enzymes compared to the methyl ethers of the dimethoxy analogue, potentially leading to a different pharmacokinetic profile.

Emerging Methodologies in Synthesis and Characterization of Pyrimidinamine Systems

Advances in synthetic organic chemistry offer powerful tools for creating and modifying pyrimidinamine systems with greater efficiency and precision. nih.gov

Key emerging synthetic methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields for reactions like cyclocondensations and cross-coupling, which are central to pyrimidine (B1678525) chemistry. mdpi.com

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability. This could be particularly advantageous for optimizing the synthesis of this compound and its derivatives.

Catalytic Approaches: The use of novel catalysts, such as iridium or manganese complexes, is enabling more efficient and environmentally friendly multi-component reactions for pyrimidine ring formation. mdpi.com

Advanced characterization techniques are also crucial:

2D-NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the structure of complex pyrimidine derivatives.

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for precise determination of elemental composition and aiding in the identification of novel compounds and metabolites. researchgate.net

X-ray Crystallography: Offers definitive proof of molecular structure and conformation, providing critical insights into intermolecular interactions in the solid state. mdpi.com

Potential for Advanced Computational Design and Prediction of Novel Pyrimidinamines

In silico methods are revolutionizing drug discovery by enabling the rational design and prediction of the properties of new molecules before they are synthesized. mdpi.comnih.gov These computational tools could be powerfully applied to the this compound scaffold. researchgate.net

Promising computational approaches include:

Molecular Docking: This technique can predict how derivatives of this compound might bind to the active sites of biological targets like kinases or other enzymes, guiding the design of potent and selective inhibitors. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of pyrimidinamine derivatives with their biological activity. mdpi.com This allows for the prediction of the potency of virtual compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. nih.gov This helps to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

Future Directions in Mechanistic Biological Exploration of Pyrimidinamine Scaffolds

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.govmdpi.com The this compound core represents a promising starting point for developing new therapeutic agents.

Future research should focus on:

Broad Biological Screening: Derivatives of this compound should be screened against diverse biological targets, including various kinase families (implicated in cancer), microbial enzymes (for anti-infective properties), and inflammatory pathway components. rsc.orgnih.govwjarr.com

Mechanism of Action Studies: For any biologically active compounds identified, detailed mechanistic studies are essential. This could involve identifying the direct protein target, studying the effect on cellular signaling pathways, and analyzing changes in gene expression.

Exploitation as a Bioisostere: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems, a strategy that can improve pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov Future work could explore the specific advantages of the this compound scaffold in this context, potentially leading to drugs with improved efficacy and safety profiles. The development of pyrazolo[3,4-d]pyrimidines as potent kinase inhibitors serves as a powerful example of how modifying this core can lead to clinically successful drugs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,6-Diethoxy-5-pyrimidinamine, and how do reaction parameters influence yield?

- Methodology : Nucleophilic substitution reactions on halogenated pyrimidine precursors (e.g., 4,6-dichloro derivatives) using ethoxide ions under controlled conditions are common. For example, substituting chlorine atoms with ethoxy groups typically requires anhydrous ethanol as a solvent, reflux temperatures (70–80°C), and inert atmospheres to minimize hydrolysis .

- Key Variables : Reaction time (12–24 hours), stoichiometric excess of sodium ethoxide (1.5–2.0 equivalents), and catalyst selection (e.g., phase-transfer catalysts to enhance reactivity) significantly impact yield .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Approach :

- NMR : H and C NMR are critical for confirming substitution patterns and ethoxy group integration. Aromatic proton signals typically appear at δ 6.5–8.0 ppm, while ethoxy groups show distinct triplets near δ 1.3–1.5 ppm (CH) and δ 4.0–4.5 ppm (OCH) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS can validate molecular weight (e.g., CHNO, theoretical MW: 183.1 g/mol) and fragmentation patterns .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction provides bond-length data and confirms regioselectivity of substitutions .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for dust control .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields in ethoxy-substituted pyrimidine synthesis?

- Analysis : Discrepancies often arise from:

- Purity of Starting Materials : Impurities in halogenated precursors (e.g., 4,6-dichloro-5-nitropyrimidine) can reduce effective substitution. Use HPLC to verify precursor purity (>98%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions (e.g., oxidation). Compare yields in ethanol vs. DMF systems .

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and optimize quenching times .

Q. What strategies mitigate side reactions during the synthesis of ethoxy-substituted pyrimidines?

- Optimization Techniques :

- Temperature Control : Lower reaction temperatures (50–60°C) reduce thermal decomposition of ethoxy groups, though this may extend reaction times .

- Protecting Groups : Temporarily protect the 5-amino group with Boc or Fmoc to prevent undesired alkylation .

- Catalyst Screening : Test palladium or copper catalysts for selective substitution while minimizing byproducts like dehalogenated derivatives .

Q. How does the electronic nature of substituents influence the reactivity of this compound in further functionalization?

- Mechanistic Insights :

- Electron-Donating Effects : Ethoxy groups activate the pyrimidine ring at specific positions (e.g., para to substituents), facilitating electrophilic substitution. Compare reactivity with methoxy or chloro analogs using DFT calculations .

- Steric Hindrance : Bulkier ethoxy groups may slow reactions at adjacent positions. Kinetic studies under varying steric conditions (e.g., tert-butoxy vs. ethoxy) can quantify this effect .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

- Scale-Up Considerations :

- Heat Transfer : Larger batches risk exothermic runaway reactions. Use jacketed reactors with precise temperature control .

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .

- Byproduct Management : Optimize workup protocols (e.g., aqueous washes) to remove unreacted ethoxide and salts .

Data Interpretation and Validation

Q. How should researchers validate the purity of this compound for pharmacological assays?

- Quality Control :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds should exceed 95% for biological testing .

- Elemental Analysis : Confirm C, H, N composition within 0.3% of theoretical values to rule out hydrate or solvent residues .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- In Silico Methods :

- LogP Calculation : Software like ChemAxon or ACD/Labs predicts lipophilicity, critical for bioavailability studies. Compare with experimental shake-flask data .

- pKa Estimation : Use SPARC or MarvinSuite to determine basicity of the 5-amino group, informing protonation states under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products